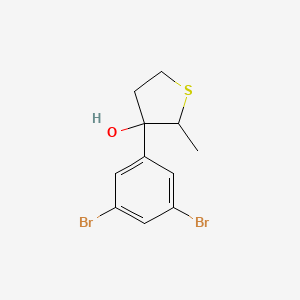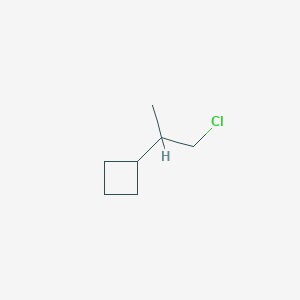
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine typically involves the chloromethylation of N-ethyl-1,3-thiazol-2-amine. One common method is the reaction of N-ethyl-1,3-thiazol-2-amine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
化学反应分析
Types of Reactions
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include thiazolidine derivatives.
科学研究应用
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the synthesis of polymers and materials with unique electronic or optical properties.
Biological Research: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
作用机制
The mechanism of action of 4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The thiazole ring can also participate in π-π interactions or hydrogen bonding with biological macromolecules.
相似化合物的比较
Similar Compounds
4-(chloromethyl)-1,3-thiazole: Lacks the N-ethyl group, which may affect its reactivity and biological activity.
N-ethyl-1,3-thiazol-2-amine: Lacks the chloromethyl group, which may reduce its potential for covalent modification of biological targets.
4-(bromomethyl)-N-ethyl-1,3-thiazol-2-amine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may affect its reactivity and selectivity.
Uniqueness
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine is unique due to the presence of both the chloromethyl and N-ethyl groups The chloromethyl group provides a reactive site for nucleophilic substitution, while the N-ethyl group can influence the compound’s solubility, stability, and biological activity
属性
分子式 |
C6H9ClN2S |
|---|---|
分子量 |
176.67 g/mol |
IUPAC 名称 |
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H9ClN2S/c1-2-8-6-9-5(3-7)4-10-6/h4H,2-3H2,1H3,(H,8,9) |
InChI 键 |
LAMMCIVTELJYIN-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=NC(=CS1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13195736.png)
![2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13195737.png)
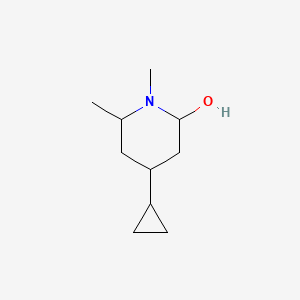
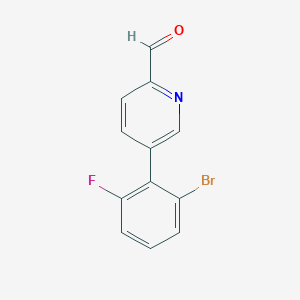
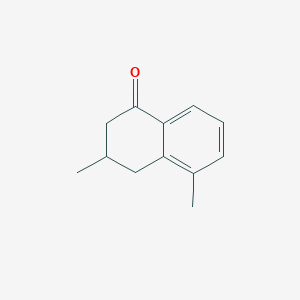
![2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195762.png)
![2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13195766.png)
![1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one](/img/structure/B13195769.png)
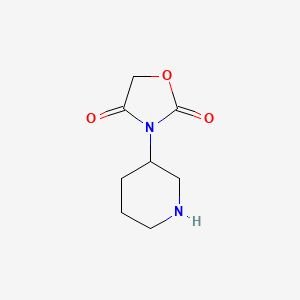
![3-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B13195794.png)


